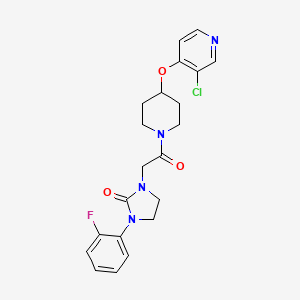

1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H22ClFN4O3 and its molecular weight is 432.88. The purity is usually 95%.

The exact mass of the compound 1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Targeted Kinase Inhibition : 1H-pyrazol-4-yl has been investigated as a kinase inhibitor, particularly against specific cancer-related kinases. Its unique structure allows for selective binding to kinase active sites, potentially leading to novel anticancer therapies .

- Anti-Inflammatory Agents : Researchers explore its anti-inflammatory potential by modulating key pathways involved in inflammation. The compound’s imidazolidinone scaffold may inhibit pro-inflammatory cytokines or enzymes .

- Organic Semiconductors : 1H-pyrazol-4-yl derivatives can serve as building blocks for organic semiconductors. Their electron-rich nature and planar structures make them suitable for thin-film transistors and optoelectronic devices .

- Functional Coatings : Incorporating 1H-pyrazol-4-yl moieties into polymer coatings enhances their adhesion, corrosion resistance, and self-healing properties. These coatings find applications in aerospace, automotive, and marine industries .

- Transition Metal Complexes : Researchers have explored 1H-pyrazol-4-yl ligands in coordination chemistry. These ligands can stabilize transition metal complexes, enabling catalytic reactions such as C–H activation, cross-coupling, and asymmetric synthesis .

- Sustainable Synthesis : The compound’s synthetic accessibility and functional groups allow for greener routes to complex molecules. It has been employed in multicomponent reactions and one-pot syntheses .

- Metabolism Studies : Investigating the metabolism of 1H-pyrazol-4-yl in vivo provides insights into its safety profile and potential toxic intermediates. Mass spectrometry and radiolabeling studies contribute to understanding its fate in biological systems .

- Drug–Drug Interactions : Researchers assess whether this compound interacts with other drugs, affecting their pharmacokinetics or efficacy. Such studies guide dosing regimens and minimize adverse effects .

- Binding Affinities : Molecular docking simulations explore the binding interactions of 1H-pyrazol-4-yl with various protein targets. Predicting binding affinities aids in rational drug design .

- Quantum Mechanical Calculations : Density functional theory (DFT) calculations provide electronic structure information, elucidating the compound’s reactivity and stability .

- Pesticide Development : Researchers investigate the insecticidal or herbicidal properties of 1H-pyrazol-4-yl derivatives. Their mode of action and selectivity determine their potential as crop protection agents .

Medicinal Chemistry and Drug Development

Materials Science and Nanotechnology

Catalysis and Green Chemistry

Pharmacology and Toxicology

Computational Chemistry and Molecular Modeling

Agrochemicals and Pest Management

properties

IUPAC Name |

1-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN4O3/c22-16-13-24-8-5-19(16)30-15-6-9-25(10-7-15)20(28)14-26-11-12-27(21(26)29)18-4-2-1-3-17(18)23/h1-5,8,13,15H,6-7,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUGXLSENVXPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)

![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)